molecular formula C10H10ClNO2 B1428833 1-(3-Chlorobenzoyl)azetidin-3-ol CAS No. 1338980-75-8

1-(3-Chlorobenzoyl)azetidin-3-ol

Cat. No. B1428833
M. Wt: 211.64 g/mol
InChI Key: YLHGLTAQTUWSMG-UHFFFAOYSA-N
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Description

“1-(3-Chlorobenzoyl)azetidin-3-ol” is a chemical compound with the CAS Number: 1338980-75-8 . It has a molecular weight of 211.64 and its IUPAC name is 1-(3-chlorobenzoyl)-3-azetidinol . It is usually stored at room temperature .


Molecular Structure Analysis

The molecular formula of “1-(3-Chlorobenzoyl)azetidin-3-ol” is C10H10ClNO2 . The InChI code is 1S/C10H10ClNO2/c11-8-3-1-2-7(4-8)10(14)12-5-9(13)6-12/h1-4,9,13H,5-6H2 .


Physical And Chemical Properties Analysis

“1-(3-Chlorobenzoyl)azetidin-3-ol” is a powder . It is stored at room temperature . Unfortunately, the boiling point is not specified .

Scientific Research Applications

  • Synthetic Chemistry

    • Summary of Application : Azetidines, including 1-(3-Chlorobenzoyl)azetidin-3-ol, are immensely reactive and have significant potential in synthetic chemistry . They are ubiquitous in natural products and important in medicinal chemistry .
    • Methods of Application : One method involves the treatment of azetidin-2-ones with sodium borohydride in isopropanol, leading to the diastereoselective formation of 2,3-disubstituted 1-arylazetidines .
    • Results or Outcomes : This method has been used to develop a protocol for the diastereoselective synthesis of 2,3-disubstituted 1-arylazetidines .
  • Preparation of New Heterocyclic Amino Acid Derivatives

    • Summary of Application : 1-(3-Chlorobenzoyl)azetidin-3-ol could potentially be used in the preparation of new heterocyclic amino acid derivatives containing azetidine and oxetane rings .
    • Methods of Application : The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .
    • Results or Outcomes : This method leads to the synthesis of new heterocyclic amino acid derivatives .
  • Catalytic Processes

    • Summary of Application : Azetidines, including 1-(3-Chlorobenzoyl)azetidin-3-ol, have important prospects in catalytic processes including Henry, Suzuki, Sonogashira and Michael additions .
    • Methods of Application : The specific methods of application in these catalytic processes would depend on the individual reaction conditions and the other reactants involved .
    • Results or Outcomes : These catalytic processes can lead to the formation of a variety of complex organic compounds .
  • Ring-Opening and Expansion Reactions

    • Summary of Application : Azetidines represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .
    • Methods of Application : The specific methods of application would depend on the individual reaction conditions and the other reactants involved .
    • Results or Outcomes : These reactions can lead to the formation of a variety of larger ring compounds .
  • Amino Acid Surrogates

    • Summary of Application : Azetidines, including 1-(3-Chlorobenzoyl)azetidin-3-ol, are considered remarkable as amino acid surrogates .
    • Methods of Application : The specific methods of application would depend on the individual reaction conditions and the other reactants involved .
    • Results or Outcomes : These reactions can lead to the formation of a variety of complex organic compounds .
  • Peptidomimetic and Nucleic Acid Chemistry

    • Summary of Application : Azetidines have potential in peptidomimetic and nucleic acid chemistry .
    • Methods of Application : The specific methods of application would depend on the individual reaction conditions and the other reactants involved .
    • Results or Outcomes : These reactions can lead to the formation of a variety of larger ring compounds .

Safety And Hazards

The safety information available indicates that “1-(3-Chlorobenzoyl)azetidin-3-ol” may cause skin and eye irritation . The GHS pictograms indicate a warning signal . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(3-chlorophenyl)-(3-hydroxyazetidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c11-8-3-1-2-7(4-8)10(14)12-5-9(13)6-12/h1-4,9,13H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHGLTAQTUWSMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorobenzoyl)azetidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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